5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole is a complex organic compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique combination of halogenated substituents and a pyridine ring, which may contribute to its potential biological properties.
The synthesis and characterization of this compound can be traced through various studies focusing on the synthesis of 1,2,4-oxadiazoles. These studies often explore methods involving amidoximes and carboxylic acids, showcasing the versatility of 1,2,4-oxadiazoles in drug discovery and materials science .
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of amidoximes derived from corresponding carboxylic acids. Various methods have been reported for synthesizing 1,2,4-oxadiazoles:
The synthesis process generally requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. The use of catalysts like tetrabutylammonium fluoride has also been reported to facilitate cyclization under mild conditions .
The compound's molecular formula is , with a molecular weight of approximately 299.6 g/mol. The presence of multiple halogens (bromine and fluorine) suggests significant electronic effects that could influence its reactivity and interactions with biological targets.
The primary chemical reactions involving 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized oxadiazoles. For instance, distinct peaks in NMR spectra can indicate the presence of specific functional groups and confirm the compound's identity .
The mechanism by which 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole exerts its biological effects is not fully elucidated but may involve:
Research into related oxadiazole derivatives has shown promising antibacterial and antifungal activities, suggesting that similar compounds may exhibit therapeutic potential .
The physical properties of 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole include:
Key chemical properties include:
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole is primarily investigated for its potential applications in:
Research continues into optimizing the synthesis and exploring further applications for this compound within medicinal chemistry and materials science contexts .
The 1,2,4-oxadiazole core is primarily constructed through cyclization reactions involving amidoximes and activated carboxylic acid derivatives. For the target compound, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) moiety serves as the carboxylic acid precursor. Benzoic acid derivatives undergo esterification (e.g., with ethanol) to yield esters, followed by hydrazinolysis with hydrazine hydrate to form acyl hydrazides (3a–3v type intermediates). Subsequent ring-closing reactions with carbon disulfide (CS₂) under basic conditions generates 1,3,4-oxadiazole-2-thiones (4a–4v), which are alkylated to afford key precursors [3] [5].
A critical advancement involves using activated carboxylic species to improve cyclization efficiency:
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Synthesis
Starting Material | Conditions | Yield Range | Key Advantages/Limitations |
---|---|---|---|
Acyl chlorides | Solvent-free, melting | Low | Simple setup; poor yield/by-products |
Esters (e.g., methyl/ethyl) | Toluene, reflux, K₂CO₃ | 50–95% | Moderate reaction time (12 h) |
Carboxylic acids + T3P | TEA, 80°C | 87–97% | High yield; expensive activator |
Carboxylic acids | H₂O, reflux, 12 h | 35–93% | Solvent-free; variable yields |
The trifluoromethyl (CF₃) group at the pyridine 5-position is installed via two primary strategies: direct radical trifluoromethylation or utilizing pre-functionalized building blocks. Radical methods employ copper-mediated coupling of halogenated pyridines with CF₃ sources like sodium trifluoromethanesulfinate (Langlois’ reagent) or CF₃I gas. This proceeds via Cu(I)-CF₃ intermediates that undergo single-electron transfer to aryl/heteroaryl halides [1] [3].
Key considerations include:
Table 2: Trifluoromethylation Methods Comparison
Method | Conditions | Typical Yield | Suitability for Pyridine Systems |
---|---|---|---|
Cu-mediated radical coupling | CuI, TMEDA, CF₃SO₂Na, 70–90°C | Moderate-High | Excellent for iodo-pyridines |
Halogen exchange (¹⁸F/¹⁹F) | [¹⁸F]Fluoride, high temp. | 3–5% | Low yield; isotopic dilution |
Directed ortho-metalation | n-BuLi, −78°C; then CF₃X electrophile | 40–75% | Requires specific halogen positioning |
The bromodifluoromethyl (–CF₂Br) group at the oxadiazole 5-position serves as a linchpin for radiofluorination. No-carrier-added bromine-[¹⁸F]fluoride exchange converts –CF₂Br to –CF₃ in a single step, producing PET tracers like [¹⁸F]TMP195. This reaction proceeds under mild conditions (80–100°C, 10–20 min) in polar aprotic solvents (DMF, DMSO), achieving:
Crucially, no isotopic [¹⁸F/¹⁹F] exchange occurs at the trifluoromethyl pyridine group, preserving molar activity. Unreacted bromodifluoromethyl precursor is separable via HPLC, avoiding specific activity contamination. The method’s generality is demonstrated by its applicability to TMP195 analogs and other trifluoromethyloxadiazole (TFMO)-containing biologics [1] [3].
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is synthesized via sequential halogenation and functionalization of picoline derivatives. Key steps include:
Substituent effects are critical:
Table 3: Impact of Pyridine Substituents on Biological Activity
Substituent Pattern (R) | R. solanacearum Inhibition (%) | Xac Inhibition (%) | Xoo Inhibition (%) |
---|---|---|---|
2,4-di-Cl | 79.0 ± 3.4 | 97.7 ± 4.2 | 56.8 ± 1.1 |
3,4-di-Cl | 83.8 ± 3.5 | 88.3 ± 4.6 | 53.0 ± 3.6 |
4-OCH₃ | 21.8 ± 3.5 | 96.8 ± 4.5 | 83.3 ± 2.6 |
3-CF₃ | 56.3 ± 3.6 | 83.2 ± 2.2 | 61.6 ± 4.2 |
Comprehensive Compound List
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9